Methyl 2-(3-fluoro-4-methoxyphenyl)acetate
Description
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate (CAS: 588-14-7) is an organic ester compound characterized by a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 4-position, linked to an acetic acid methyl ester moiety. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as enzyme inhibitors and receptor antagonists .
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMAQFMVLAJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-fluoro-4-methoxyphenylacetic acid.
Reduction: 3-fluoro-4-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-fluoro-4-methoxyphenylacetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Fluorine and Methoxy Groups
- The methoxy group at the 4-position contributes steric bulk and moderate electron-donating effects, influencing solubility and metabolic stability .
- Comparison with Difluoro Analog: Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (CAS 1268822-64-5) exhibits higher molecular symmetry due to dual fluorine substituents, which may elevate melting points and lipophilicity compared to the mono-fluoro target compound .
Ester Group Variations
Substituent Replacement
- Methyl vs. Methoxy : Replacing the methoxy group with a methyl group (CAS 787585-29-9) reduces polarity and molecular weight (182.19 g/mol), likely decreasing water solubility but improving membrane permeability .
- Hydroxyl vs. Fluorine: 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) introduces a phenolic -OH group, increasing acidity (pKa ~4.5) and hydrogen-bonding capacity, which enhances aqueous solubility but may reduce blood-brain barrier penetration .
Biological Activity
Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a methoxy group and a fluorine atom on the phenyl ring. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is influenced by its interaction with various molecular targets. The fluoro group enhances binding affinity to specific enzymes or receptors, while the acetate moiety can undergo hydrolysis, releasing active phenylacetic acid derivatives. This mechanism is crucial for its potential applications in pharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with fluorinated phenyl groups can inhibit the growth of pathogens such as Mycobacterium tuberculosis and Helicobacter pylori. A high-throughput screening identified several compounds with anti-tubercular activity, suggesting that this compound could possess similar effects due to structural analogies .
Study on Antimicrobial Activity
A study conducted on a library of compounds, including this compound, revealed promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for various analogs, with some showing potent activity below 20 µM .
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| This compound | <20 | Potent |
| Analog A | <10 | Highly Potent |
| Analog B | >20 | Moderate Activity |
Structure-Activity Relationship (SAR)
In another study focusing on SAR, modifications to the phenyl ring significantly affected biological activity. The introduction of different substituents led to variations in potency against bacterial strains. This compound's unique structure positions it as a candidate for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
